molecular formula C12H17F3N4O B6659740 N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

Cat. No.: B6659740
M. Wt: 290.28 g/mol
InChI Key: JRUXWPPWFZHKPS-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a trifluoromethyl group

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c13-12(14,15)10-3-5-19(18-10)8-11(20)17-7-9-2-1-4-16-6-9/h3,5,9,16H,1-2,4,6-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUXWPPWFZHKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)CN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves the following steps:

    Formation of the pyrazole ring:

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Formation of the acetamide linkage: This step involves the reaction of the pyrazole derivative with an acylating agent, such as acetyl chloride, to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine and pyrazole rings can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)imidazol-1-yl]acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)thiazol-1-yl]acetamide: Similar structure but with a thiazole ring instead of a pyrazole ring.

Uniqueness

N-(piperidin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is unique due to its combination of a piperidine ring, a pyrazole ring, and a trifluoromethyl group, which together confer specific chemical and biological properties that are not found in other similar compounds .

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